Titanium disulfate

Beschreibung

Eigenschaften

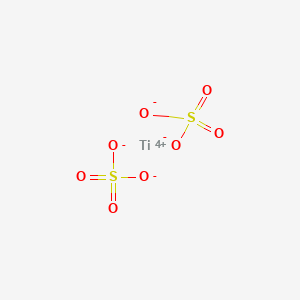

IUPAC Name |

titanium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Ti/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUMBHAAKGUHAR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8S2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950648 | |

| Record name | Titanium(4+) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [HSDB] Aqueous solution 15%: Colorless or mauve tinted liquid; [MSDSonline] | |

| Record name | Titanium disulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White cake-like solid; sol in water; highly acidic, similar to 50% sulfuric acid; hygroscopic; specific gravity about 1.47 /Titanium sulfate nonahydrate/, INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. | |

| Record name | TITANIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN POWDER | |

CAS No. |

13693-11-3, 27960-69-6 | |

| Record name | Titanium disulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(4+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027960696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TITANIUM DISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40HP4T69SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TITANIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Stoichiometric Titanium Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing stoichiometric titanium disulfide (TiS₂). It is intended to serve as a practical resource for researchers and professionals engaged in materials science, chemistry, and drug development, where high-purity TiS₂ is of interest. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthesis workflows for clarity and reproducibility.

Introduction to Titanium Disulfide

Titanium disulfide (TiS₂) is a transition metal dichalcogenide (TMD) that has garnered significant attention due to its unique electronic and structural properties. It possesses a layered crystal structure, with titanium atoms sandwiched between two layers of sulfur atoms, forming S-Ti-S sheets. These layers are held together by weak van der Waals forces, allowing for the intercalation of various ions, a property that makes TiS₂ a promising candidate for cathode materials in rechargeable batteries. Formally, TiS₂ contains the d⁰ ion Ti⁴⁺ and the closed-shell dianion S²⁻, rendering it essentially diamagnetic.[1] Stoichiometric TiS₂ is a semimetal, characterized by a small overlap between its conduction and valence bands.[1][2]

The synthesis of high-purity, stoichiometric TiS₂ is crucial for its performance in various applications. Deviations from the ideal 1:2 titanium-to-sulfur ratio can significantly impact its electronic properties. This guide focuses on the most prevalent and effective methods for synthesizing stoichiometric TiS₂: Direct Vapor Transport (DVT), Chemical Vapor Transport (CVT), and Atomic Layer Deposition (ALD), with additional mention of solution-based approaches.

Synthesis Methodologies

Direct Vapor Transport (DVT)

The direct reaction of titanium and sulfur elements in a sealed and evacuated ampule is a common method for producing polycrystalline TiS₂ powder. This technique, a form of Direct Vapor Transport, relies on the direct reaction of the elements at elevated temperatures.

Experimental Protocol:

-

Precursor Preparation: High-purity titanium powder (99.95%) and sulfur powder (99.99%) are used as precursors.[3]

-

Ampule Sealing: The stoichiometric amounts of titanium and sulfur are sealed in a quartz ampule under a high vacuum.

-

Reaction: The sealed ampule is placed in a two-zone furnace. The temperature is gradually raised to around 500 °C and held for an extended period to ensure a complete reaction.[1]

-

Cooling and Collection: The ampule is slowly cooled to room temperature. The resulting TiS₂ powder is then collected.

Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a widely used technique for growing high-quality single crystals of TiS₂. This method involves the use of a transport agent, typically a halogen like iodine, to transport the material from a source zone to a growth zone within a sealed and evacuated ampule subjected to a temperature gradient.

Experimental Protocol:

-

Precursor and Transport Agent Preparation: Polycrystalline TiS₂ powder (synthesized via DVT or commercially sourced), serving as the source material, and a small amount of a transport agent (e.g., iodine) are placed in a quartz ampule.

-

Ampule Sealing: The ampule is evacuated to a high vacuum and sealed.

-

Crystal Growth: The sealed ampule is placed in a two-zone tube furnace, creating a temperature gradient. For TiS₂ growth, the source zone is typically maintained at a higher temperature (T₂) while the growth zone is at a slightly lower temperature (T₁). The transport agent reacts with the TiS₂ at the source zone to form volatile titanium and sulfur halide species. These gaseous species diffuse to the cooler growth zone, where the reverse reaction occurs, depositing TiS₂ crystals.

-

Cooling and Crystal Collection: After a growth period, which can range from days to weeks, the furnace is slowly cooled to room temperature. The ampule is then carefully opened to retrieve the grown crystals. A significant drawback of the CVT technique is that it requires days to weeks at high temperatures (>450 °C) for growing large crystals.[4]

Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique that allows for precise control over film thickness and conformity at the atomic level. ALD of TiS₂ involves the sequential, self-limiting surface reactions of precursors.

Experimental Protocol:

-

Precursor Delivery: A titanium precursor, such as tetrakis(dimethylamido)titanium (TDMAT), and a sulfur precursor, typically hydrogen sulfide (H₂S), are used. The TDMAT is usually kept in a heated bubbler (e.g., at 50 °C) and delivered to the reaction chamber using an inert carrier gas like argon.[4]

-

ALD Cycle: A typical ALD cycle consists of four steps: a. Pulse A: The titanium precursor (TDMAT) is pulsed into the reaction chamber and chemisorbs onto the substrate surface. b. Purge A: The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts. c. Pulse B: The sulfur precursor (H₂S) is pulsed into the chamber and reacts with the chemisorbed titanium precursor layer to form a monolayer of TiS₂. d. Purge B: The chamber is again purged with an inert gas to remove unreacted H₂S and byproducts.

-

Deposition: This cycle is repeated to grow a film of the desired thickness. The deposition temperature for TiS₂ ALD is typically in the range of 100-200 °C.[4]

Solution-Based Synthesis

Solution-phase methods, such as hydrothermal and solvothermal synthesis, offer a lower-temperature route to TiS₂ nanoparticles. These methods provide good control over particle size and morphology.

Experimental Protocol (Hydrothermal Synthesis):

-

Precursor Solution: A titanium source, such as titanium tetraisopropoxide, and a sulfur source, like thiourea, are dissolved in a suitable solvent.[5]

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a set duration.

-

Product Collection: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Quantitative Data Summary

The following tables summarize the key experimental parameters and resulting material properties for the different synthesis methods.

| Synthesis Method | Precursors | Temperature (°C) | Duration | Pressure | Typical Product Form | Stoichiometry Control | Key Characteristics |

| Direct Vapor Transport (DVT) | Titanium, Sulfur | ~500 | Hours to Days | High Vacuum | Polycrystalline Powder | Dependent on initial precursor ratio | Simple, direct reaction of elements.[1] |

| Chemical Vapor Transport (CVT) | TiS₂ powder, Iodine | T₂ > T₁ (e.g., 800 > 750) | Days to Weeks | High Vacuum | Single Crystals | Can be influenced by transport conditions | Growth of high-quality single crystals; potential for halide contamination. |

| Atomic Layer Deposition (ALD) | TDMAT, H₂S | 100 - 200 | Varies with thickness | ~80 mTorr | Conformal Thin Films | Precise control via cycle number | Excellent thickness control; low-temperature process.[4] |

| Hydrothermal Synthesis | Titanium Tetraisopropoxide, Thiourea | 150 - 200 | 12 - 24 hours | Autogenous | Nanoparticles | Dependent on precursor concentration | Low temperature; control over particle size.[5] |

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the primary synthesis methods.

Caption: Direct Vapor Transport (DVT) Workflow.

Caption: Chemical Vapor Transport (CVT) Workflow.

Caption: Atomic Layer Deposition (ALD) Workflow.

Characterization of Stoichiometric TiS₂

The confirmation of stoichiometry and crystallinity of the synthesized TiS₂ is paramount. Several analytical techniques are employed for this purpose.

-

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized material. For TiS₂, a hexagonal P-3m1 space group is expected.[1] The sharpness and intensity of the diffraction peaks provide information about the crystallinity.

-

Raman Spectroscopy: This technique is sensitive to the vibrational modes of the material and can be used to confirm the TiS₂ phase and assess its quality. Stoichiometric TiS₂ exhibits two characteristic Raman active modes: the in-plane Eg mode and the out-of-plane A1g mode.[6] The positions of these peaks are typically observed around 226-233 cm⁻¹ for the Eg mode and 328-330 cm⁻¹ for the A1g mode.[6][7]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For TiS₂, XPS is used to confirm the +4 oxidation state of titanium and the -2 oxidation state of sulfur, and to verify the Ti:S atomic ratio.[7]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of TiS₂ and to determine its stoichiometry by observing weight changes upon heating in a controlled atmosphere.

Conclusion

The synthesis of stoichiometric titanium disulfide can be achieved through various methods, each with its own advantages and disadvantages. Direct Vapor Transport is a straightforward method for producing polycrystalline powder, while Chemical Vapor Transport is preferred for growing high-quality single crystals. Atomic Layer Deposition offers precise control over the thickness of thin films, and solution-based methods provide a low-temperature route to nanoparticle synthesis. The choice of synthesis method will depend on the desired form of the material and the specific application requirements. Careful control of experimental parameters and thorough characterization are essential for obtaining high-purity, stoichiometric TiS₂.

References

Van der Waals Interactions in Layered Titanium Disulfide: An In-depth Technical Guide

Abstract

Titanium disulfide (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique electronic properties and potential applications in energy storage and electronics. This guide provides a comprehensive technical overview of the pivotal role of van der Waals (vdW) interactions in defining the structure and properties of layered TiS₂. It delves into the nature of the vdW gap, interlayer bonding energies, and the advanced experimental and theoretical methodologies employed for their characterization. This document is intended to serve as a detailed resource for researchers and professionals working with TiS₂ and other two-dimensional (2D) materials, offering insights into their fundamental properties and the techniques used to investigate them.

Introduction to Layered Titanium Disulfide (TiS₂)

Titanium disulfide is a layered material composed of sheets of titanium atoms sandwiched between two layers of sulfur atoms.[1] These S-Ti-S layers are held together by weak van der Waals forces, which are non-covalent interactions arising from fluctuating electrical polarization in the atoms.[1] This weak interlayer bonding is a defining characteristic of TiS₂ and other TMDs, allowing them to be easily exfoliated into single or few-layer nanosheets.[1]

The most common and stable polytype of TiS₂ is the 1T phase, which possesses an octahedral coordination geometry.[1] In this configuration, each titanium atom is coordinated to six sulfur atoms in a distorted octahedral arrangement. The material exhibits semimetallic behavior with a slight overlap between its conduction and valence bands.[2] The physical and electronic properties of TiS₂ are highly dependent on the number of layers, a phenomenon directly linked to the influence of van der Waals interactions.[1]

The Nature of van der Waals Interactions in TiS₂

The forces holding the individual layers of TiS₂ together are primarily van der Waals interactions. These forces, while significantly weaker than the covalent bonds within the S-Ti-S layers, are crucial in determining the bulk properties of the material, including its mechanical flexibility and thermal conductivity. The space between the layers is known as the van der Waals gap.

The accurate theoretical description of these weak interlayer interactions poses a challenge for conventional density functional theory (DFT) calculations.[3] However, the development of DFT functionals that incorporate dispersion corrections has enabled a more precise modeling of the vdW forces in layered materials like TiS₂.[3] Experimental techniques, such as high-resolution X-ray diffraction, have been instrumental in probing the electron density distribution in the interlayer region, providing valuable data to benchmark and refine theoretical models.[3]

Quantitative Data on TiS₂ Properties

The following tables summarize key quantitative data for pristine, 1T-phase Titanium Disulfide, providing a reference for its structural and vibrational properties.

Table 1: Structural Properties of Bulk 1T-TiS₂

| Parameter | Value | Source |

| Crystal Structure | Hexagonal | [2] |

| Space Group | P-3m1 | [4] |

| Lattice Parameter 'a' | 0.340 nm | [2] |

| Lattice Parameter 'c' | 0.570 nm | [2] |

| Interlayer Spacing (c-axis) | 0.570 nm | [2] |

| Ti-S Bond Length | 2.423 Å | [5] |

Table 2: Layer-Dependent Raman Modes of TiS₂

| Number of Layers | Eg (in-plane) Mode (cm⁻¹) | A1g (out-of-plane) Mode (cm⁻¹) | Shoulder (Sh) Mode (cm⁻¹) | Source |

| 1 | ~221 | ~330 | ~372 | [1][3] |

| 2 | ~224 | ~330 | ~372 | [1][3] |

| 3 | ~226 | ~330 | ~372 | [1][3] |

| 4 | ~228 | ~330 | ~372 | [1][3] |

| Bulk | ~233 | ~328-330 | ~372 | [1][3] |

Table 3: Theoretical Interlayer Binding Energy of TiS₂

| Method | Interlayer Binding Energy (meV/Ų) | Source |

| Advanced DFT | ~20 | [6] |

Experimental Characterization of van der Waals Interactions

A multi-technique approach is essential for a comprehensive understanding of the van der Waals interactions in TiS₂. The primary experimental methods employed are X-ray Diffraction, Raman Spectroscopy, and Atomic Force Microscopy.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and interlayer spacing of layered materials. For thin films of TiS₂, Grazing Incidence X-ray Diffraction (GIXRD) is often employed to enhance the signal from the film and minimize interference from the substrate.

Experimental Protocol for GIXRD:

-

Sample Preparation: TiS₂ thin films are typically prepared by methods such as mechanical exfoliation or chemical vapor deposition onto a suitable substrate (e.g., SiO₂/Si).

-

Instrumentation: A high-resolution diffractometer equipped with a thin-film attachment is used.

-

X-ray Source: A common X-ray source is Cu Kα radiation.

-

Incident Angle: The X-ray beam is directed at the sample at a very low, fixed angle of incidence, typically less than one degree.

-

Data Collection: The detector scans a range of 2θ angles to collect the diffraction pattern.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic phases present and to calculate the lattice parameters, including the interlayer spacing, using Bragg's Law.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to the number of layers and interlayer interactions.

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: Exfoliated TiS₂ flakes are deposited on a substrate, typically SiO₂/Si, which provides good optical contrast.

-

Instrumentation: A confocal Raman microscope is used.

-

Excitation Laser: Common laser wavelengths for exciting TiS₂ include 514 nm, 532 nm, and 633 nm.[1] The laser power should be kept low to avoid sample damage.

-

Data Acquisition: Raman spectra are collected from different areas of the sample to identify flakes with varying numbers of layers. The acquisition time is optimized to obtain a good signal-to-noise ratio.

-

Data Analysis: The positions and relative intensities of the characteristic Raman peaks (Eg and A1g) are analyzed.[1][3] The shift in the Eg peak position and the intensity ratio of the A1g to the shoulder peak can be used to determine the number of layers.[3]

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a powerful tool for imaging the surface topography of materials with nanoscale resolution. It is used to directly measure the thickness of exfoliated TiS₂ flakes, thereby determining the number of layers.

Experimental Protocol for AFM:

-

Sample Preparation: TiS₂ flakes are exfoliated onto a flat substrate.

-

Instrumentation: An AFM operating in tapping mode is typically used for imaging 2D materials to minimize damage to the sample.

-

Cantilever: A silicon cantilever with a sharp tip is used. The choice of cantilever and its spring constant is crucial for obtaining high-resolution images without damaging the sample.

-

Scanning Parameters: The scan rate and setpoint are optimized to ensure stable imaging and accurate height measurements.

-

Data Analysis: The AFM images are processed to measure the height of the flakes relative to the substrate. This height measurement, correlated with the known thickness of a single TiS₂ layer, allows for the precise determination of the number of layers.

Visualizing Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the crystal structure of TiS₂, the concept of the van der Waals gap, and a typical experimental workflow for its characterization.

Caption: Crystal structure of layered TiS₂.

Caption: Experimental workflow for TiS₂ characterization.

Caption: Illustration of the van der Waals gap.

Conclusion

The study of van der Waals interactions in layered TiS₂ is fundamental to understanding its material properties and unlocking its full potential in various technological applications. The interplay between the strong covalent intralayer bonds and the weak vdW interlayer forces gives rise to its characteristic anisotropic nature and layer-dependent behavior. This guide has provided a detailed overview of the structural and vibrational properties of TiS₂, underpinned by quantitative data and established experimental protocols. The continued development of advanced characterization techniques and theoretical models will further illuminate the nuanced role of vdW interactions, paving the way for the rational design and engineering of novel 2D materials for next-generation devices.

References

- 1. phantomsfoundation.com [phantomsfoundation.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Grazing Incidence X-Ray Diffraction (GIXRD) | Malvern Panalytical [malvernpanalytical.com]

- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 6. x-server.gmca.aps.anl.gov [x-server.gmca.aps.anl.gov]

In-Depth Technical Guide to the Thermodynamic Stability of Titanium Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of titanium disulfide (TiS₂), a transition metal dichalcogenide with significant potential in various applications, including as a cathode material in rechargeable batteries. This document details the core thermodynamic properties of TiS₂, experimental protocols for its synthesis and characterization, and visual representations of key chemical processes.

Thermodynamic Stability of Titanium Disulfide

Titanium disulfide is a golden-yellow solid with a layered crystal structure, which is a key factor in its electronic and chemical properties. Its thermodynamic stability is a critical parameter for its application, dictating its reactivity and lifespan in various environments.

1.1. Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔG_f°), standard enthalpy of formation (ΔH_f°), and standard entropy (S°). While extensive experimental data from sources like the NIST-JANAF Thermochemical Tables are invaluable, theoretical calculations using Density Functional Theory (DFT) also provide crucial insights into these properties.

| Thermodynamic Property | Value | Source |

| Standard Enthalpy of Formation (ΔH_f°) | -1.608 eV/atom | Materials Project (Calculated)[1] |

| Gibbs Free Energy of Formation (ΔG_f°) | Varies with temperature and pressure | [2] |

| Standard Entropy (S°) | Data not readily available in searched sources |

Note: The provided enthalpy of formation is a calculated value and may differ from experimental values. The Gibbs free energy of formation is highly dependent on temperature and pressure, and specific values for TiS₂ were not consistently available in the searched literature.

1.2. Factors Influencing Stability

The thermodynamic stability of TiS₂ is not absolute and is influenced by several factors:

-

Temperature: Upon heating, TiS₂ undergoes thermal decomposition. In an inert atmosphere, it releases sulfur to form titanium(III) sulfide (Ti₂S₃).[3]

-

Atmosphere: TiS₂ is unstable in the presence of air and moisture. It reacts with oxygen to form titanium dioxide (TiO₂) and with water to produce TiO₂ and hydrogen sulfide (H₂S).[4]

-

Stoichiometry and Defects: Deviations from the ideal 1:2 stoichiometry and the presence of crystal defects can significantly impact the thermodynamic stability and electronic properties of TiS₂.

-

Intercalation: The layered structure of TiS₂ allows for the insertion (intercalation) of various ions, such as lithium (Li⁺), sodium (Na⁺), magnesium (Mg²⁺), and potassium (K⁺), between its layers. This process forms new compounds with altered thermodynamic stabilities.[2][5] The intercalation is a redox reaction that affects the electronic structure and can lead to lattice expansion.[6][7]

Experimental Protocols

Precise and reproducible experimental procedures are essential for synthesizing and characterizing TiS₂. The following sections detail common methodologies.

2.1. Synthesis of Titanium Disulfide via Chemical Vapor Transport (CVT)

The Chemical Vapor Transport (CVT) method is a widely used technique to grow high-quality single crystals of TiS₂. The process relies on a reversible chemical reaction where a non-volatile solid reacts with a gaseous transport agent to form a volatile species. This gaseous compound then decomposes at a different temperature zone in a sealed ampoule, depositing the solid in a crystalline form.

Materials and Equipment:

-

Titanium powder (99.9% or higher purity)

-

Sulfur powder (99.99% or higher purity)

-

Iodine (I₂) as the transport agent

-

Quartz ampoule (e.g., 15 cm length, 1 cm inner diameter)

-

Two-zone tube furnace

-

Vacuum pumping system

-

Balance

-

Glovebox with an inert atmosphere (e.g., argon)

Procedure:

-

Preparation of the Ampoule: A quartz tube is thoroughly cleaned and dried. One end is sealed using a torch.

-

Loading the Reactants: Inside a glovebox to prevent oxidation, stoichiometric amounts of titanium and sulfur powder are weighed and placed at the sealed end of the quartz ampoule. A small amount of iodine (e.g., 5 mg/cm³ of ampoule volume) is added as the transport agent.

-

Evacuation and Sealing: The ampoule is connected to a vacuum system and evacuated to a pressure of at least 10⁻⁵ Torr. While under vacuum, the open end of the ampoule is sealed with a torch.

-

Crystal Growth: The sealed ampoule is placed in a two-zone tube furnace. The end containing the reactants (the source zone) is heated to a higher temperature (e.g., 900°C), while the empty end (the growth zone) is maintained at a lower temperature (e.g., 800°C).

-

Reaction and Transport: At the hotter end, titanium and sulfur react to form TiS₂, and the iodine reacts with TiS₂ to form volatile titanium iodides. These gaseous species diffuse to the cooler end of the ampoule.

-

Deposition: In the cooler zone, the reverse reaction occurs, and TiS₂ is deposited as single crystals. The iodine is liberated and diffuses back to the source zone to react with more TiS₂.

-

Cooling and Recovery: After a growth period of several days to a week, the furnace is slowly cooled to room temperature. The ampoule is carefully opened in a glovebox to recover the TiS₂ crystals.

2.2. Thermal Analysis of Titanium Disulfide

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and phase transitions of TiS₂.

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the reaction kinetics.

Experimental Procedure:

-

Sample Preparation: A small amount of TiS₂ powder (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates. For TiS₂, a mass loss corresponding to the release of sulfur to form Ti₂S₃ is expected.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting, crystallization, and solid-state transformations, and to determine the enthalpy changes associated with these processes.

Experimental Procedure:

-

Sample Preparation: A small amount of TiS₂ powder (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min). The temperature range should encompass the expected phase transitions.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks correspond to processes that absorb heat (e.g., melting, decomposition), while exothermic peaks correspond to processes that release heat (e.g., crystallization, oxidation). The peak area can be integrated to determine the enthalpy of the transition.

Visualizing Key Processes

Graphviz diagrams are used to illustrate the logical relationships in the synthesis, decomposition, and intercalation of titanium disulfide.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. All-solid-state lithium-ion batteries with TiS2 nanosheets and sulphide solid electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. pveducation.org [pveducation.org]

- 5. Long-Term Stability of TiS2–Alkylamine Hybrid Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Phase Transitions of Titanium Disulfide (TiS₂) Under High Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transitions observed in titanium disulfide (TiS₂) under high-pressure conditions. It consolidates findings from both experimental and theoretical studies, offering detailed insights into the crystallographic transformations, transition pressures, and the methodologies employed for their investigation.

Introduction to High-Pressure Behavior of TiS₂

Titanium disulfide (TiS₂) is a transition metal dichalcogenide that crystallizes in a layered trigonal 1T-type structure (space group P-3m1) at ambient conditions.[1][2] This material has garnered significant interest due to its unique electronic properties and potential applications in areas such as rechargeable lithium batteries and hydrogen storage.[1] The application of high pressure serves as a powerful tool to modulate the interatomic distances and electronic structure of TiS₂, leading to a series of predictable yet complex phase transformations.

Studies have revealed that TiS₂ undergoes a sequence of structural changes as pressure increases. A notable isostructural phase transition has been suggested at lower pressures around 4 GPa, attributed to the closure of the energy bandgap.[3] More prominently, a first-order structural phase transition is consistently observed at higher pressures, transforming the ambient trigonal phase into a more compact orthorhombic structure, and subsequently to a tetragonal phase at even greater pressures.[1][4][5]

High-Pressure Phase Transition Sequence

The primary phase transition sequence of TiS₂ under increasing pressure is from its ambient trigonal 1T-type structure to an orthorhombic cotunnite-type structure.[1] Theoretical calculations further predict a transition from the cotunnite phase to a tetragonal I4/mmm phase at significantly higher pressures.[4]

This diagram illustrates the progression of TiS₂ through different crystal structures as pressure is elevated. The initial 1T-type phase transforms into a cotunnite-type structure at pressures in the range of 15.1 to 20.7 GPa.[1][4] Further compression leads to a tetragonal phase at approximately 45.0 GPa.[4]

Quantitative Data on High-Pressure Phases

The following tables summarize the key quantitative data from various experimental and theoretical studies on the high-pressure phases of TiS₂.

Table 1: Transition Pressures and Bulk Moduli

| Phase Transition | Experimental Transition Pressure (GPa) | Theoretical Transition Pressure (GPa) | Bulk Modulus, K₀ (GPa) | Pressure Derivative, K₀' |

| 1T-Type → Cotunnite-Type | ~20.7[1][5] | 16.20[1], 15.1[4] | 1T-Type: 45.9 ± 0.7[5], 58.91 (Theory)[1] | 1T-Type: 9.5 ± 0.3[5] |

| Cotunnite-Type: 118.10 (Theory)[1] | ||||

| Cotunnite-Type → Tetragonal | Not experimentally observed | 45.0[4] |

Table 2: Lattice Parameters of TiS₂ Phases

| Phase | Structure | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 1T-Type (Ambient) | Trigonal | P-3m1 | 3.407 | 3.407 | 5.695 | [1] (Experimental) |

| 3.314 | 3.314 | 5.438 | [1] (Theoretical) | |||

| Cotunnite-Type | Orthorhombic | Pnam | 6.593 | 7.822 | 3.390 | [1] (Theoretical) |

| Tetragonal | Tetragonal | I4/mmm | - | - | - | [4] |

Experimental Protocols

The investigation of phase transitions in TiS₂ under high pressure predominantly relies on in-situ high-pressure experimental techniques, primarily using diamond anvil cells (DACs) coupled with synchrotron X-ray diffraction.

High-Pressure Generation: Diamond Anvil Cell (DAC)

A diamond anvil cell is the standard apparatus for generating static high pressures. Polycrystalline TiS₂ powder is loaded into a small sample chamber drilled in a metal gasket, which is then compressed between two diamond anvils.[3]

-

Anvils: Typically, brilliant-cut diamonds with culet sizes of a few hundred micrometers (e.g., 400 μm) are used.[3]

-

Gasket: A strong metal such as rhenium is pre-indented to a specific thickness (e.g., 40 μm) to form the sample chamber.[3]

-

Pressure Transmitting Medium: To ensure hydrostatic or near-hydrostatic conditions, a pressure transmitting medium is often used. The choice of medium can influence the observed transition pressures.[6]

-

Pressure Calibration: The pressure inside the DAC is typically determined using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby crystal placed in the sample chamber is measured.[3]

Structural Analysis: X-ray Diffraction (XRD)

Angle-dispersive synchrotron X-ray diffraction is the primary technique for determining the crystal structure of TiS₂ at high pressures.[5]

-

X-ray Source: High-brilliance synchrotron radiation is required to obtain high-quality diffraction patterns from the small sample volume within the DAC.

-

Data Collection: Diffraction patterns are collected at various pressures to track the changes in the crystal structure. The appearance of new diffraction peaks and the disappearance of existing ones signal a phase transition.

-

Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the high-pressure phases. The pressure-volume data can be fitted to an equation of state, such as the third-order Birch-Murnaghan equation, to determine the bulk modulus.[5]

Theoretical Methodologies

First-principles calculations based on density functional theory (DFT) are instrumental in predicting and understanding the high-pressure behavior of TiS₂.[1][4]

-

Computational Approach: The plane-wave pseudopotential method within the local density approximation (LDA) or generalized gradient approximation (GGA) is commonly employed.[1][4]

-

Phase Stability Analysis: The total energies of various candidate crystal structures are calculated as a function of pressure. The structure with the lowest enthalpy at a given pressure is the most stable.

-

Transition Pressure Determination: The pressure at which the enthalpy of two phases becomes equal defines the transition pressure.

Conclusion

The application of high pressure induces significant structural transformations in titanium disulfide, driving it from a layered trigonal structure to more compact orthorhombic and tetragonal phases. The combination of high-pressure experimental techniques, particularly diamond anvil cells coupled with synchrotron X-ray diffraction, and theoretical first-principles calculations provides a robust framework for elucidating these complex phase transitions. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in materials science, condensed matter physics, and related fields.

References

Synthesis of Titanium Disulfide Nanotubes and Fullerenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium disulfide (TiS₂) nanotubes and fullerene-like nanoparticles. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and a conceptual understanding of the synthesis workflows.

Introduction to Titanium Disulfide Nanostructures

Titanium disulfide (TiS₂) is a transition metal dichalcogenide that has garnered significant interest for its unique electronic and electrochemical properties. When synthesized into nanoscale structures such as nanotubes and fullerene-like particles, TiS₂ exhibits a high surface-area-to-volume ratio and distinct physical and chemical characteristics that are not present in its bulk form. These properties make TiS₂ nanostructures promising candidates for a range of applications, including as cathode materials in rechargeable batteries, for hydrogen storage, and potentially in the biomedical field as drug delivery vehicles.[1]

The biocompatibility of titanium-based materials, particularly titanium dioxide (TiO₂), is well-established, leading to their widespread use in biomedical implants.[2] While research into the biocompatibility of TiS₂ nanostructures is less mature, the known biocompatibility of titanium provides a strong rationale for investigating their potential in applications such as drug delivery and cancer therapy.[3][4] The layered structure of TiS₂ can allow for the intercalation of therapeutic molecules, and the high surface area of nanotubes and fullerenes provides ample sites for drug conjugation.

Synthesis Methodologies

The synthesis of TiS₂ nanotubes and fullerene-like nanoparticles primarily relies on gas-phase and solution-phase chemical reactions. The most commonly cited methods are Chemical Vapor Transport (CVT), hydrothermal synthesis, and solvothermal synthesis.

Chemical Vapor Transport (CVT) / Gas-Phase Synthesis

Chemical Vapor Transport is a widely utilized method for the synthesis of both TiS₂ nanotubes and fullerene-like nanoparticles. This technique involves the reaction of volatile precursors in a controlled high-temperature environment.

This protocol is based on the reaction of titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S) in a vertical reactor furnace.

Materials and Equipment:

-

Titanium tetrachloride (TiCl₄, 99.9%)

-

Hydrogen sulfide (H₂S) gas (high purity)

-

Nitrogen (N₂) gas (high purity)

-

Vertical tube furnace with temperature control

-

Quartz reactor tube

-

Gas washing bottle with a bypass valve

-

Porous filter

-

Transmission Electron Microscope (TEM) for characterization

-

Scanning Electron Microscope (SEM) for characterization

-

X-ray Diffractometer (XRD) for characterization

Procedure:

-

System Setup: A vertical quartz reactor tube is placed inside a tube furnace. A gas washing bottle containing liquid TiCl₄ is connected to the reactor inlet via a bypass valve system to control the precursor flow. A porous filter is placed at the outlet of the reactor to collect the synthesized nanoparticles.

-

Purging: The entire system is flushed with high-purity nitrogen gas to remove any residual air and moisture.

-

Precursor Vaporization: The gas washing bottle containing TiCl₄ is heated to a temperature between 100-130°C to generate TiCl₄ vapor.

-

Reaction: The furnace is heated to the desired reaction temperature (typically between 650°C and 750°C). A controlled flow of H₂S gas is introduced into the reactor. Simultaneously, a carrier gas (N₂) is passed through the heated TiCl₄ to transport the precursor vapor into the reaction zone where it reacts with the H₂S.

-

Nanoparticle Formation: In the high-temperature zone, TiCl₄ and H₂S react to form TiS₂ clusters. These clusters act as nuclei and grow into fullerene-like nanoparticles in the gas phase.

-

Collection: The synthesized nanoparticles are carried by the gas flow to the cooler end of the reactor where they are collected on the porous filter.

-

Cooling and Passivation: After the reaction is complete, the precursor flows are stopped, and the furnace is allowed to cool down to room temperature under a continuous flow of nitrogen gas to prevent oxidation of the product.

-

Characterization: The collected powder is characterized using TEM, SEM, and XRD to determine the size, morphology, and crystalline structure of the TiS₂ fullerene-like nanoparticles.

| Parameter | Value | Resulting Fullerene Characteristics | Reference |

| Precursors | TiCl₄, H₂S | - | [5] |

| Reaction Temperature | 750°C | Diameter: 60-80 nm (typical), up to 150 nm. Yield: up to 80%. Morphology: Perfectly spherical, up to 100 concentric layers. | [6] |

| Reaction Temperature | 650°C | Diameter: 20-40 nm. Yield: Not appreciable. | [6] |

| Interlayer Distance | - | 0.58 nm (an expansion of ~1.8% compared to bulk TiS₂) | [6] |

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method is often used for the synthesis of various nanomaterials. While detailed protocols for TiS₂ nanotubes are not as readily available as for TiO₂ nanotubes, the following protocol is a plausible adaptation for TiS₂ nanotube synthesis.

This protocol is based on the reaction of a titanium precursor with a sulfur source in an alkaline aqueous solution under elevated temperature and pressure.

Materials and Equipment:

-

Titanium (IV) isopropoxide (TTIP) or another suitable titanium precursor

-

Thiourea (CH₄N₂S) or Sodium Thiosulfate (Na₂S₂O₃) as a sulfur source

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer

-

Centrifuge

-

Oven

-

Characterization equipment (TEM, SEM, XRD)

Procedure:

-

Precursor Solution Preparation: A specific molar concentration of the titanium precursor is dissolved in ethanol with vigorous stirring.

-

Reaction Mixture: A solution of the sulfur source and sodium hydroxide in deionized water is prepared. This solution is then added dropwise to the titanium precursor solution under continuous stirring to form a homogeneous mixture.

-

Hydrothermal Reaction: The resulting mixture is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a temperature between 130°C and 180°C for a duration of 24 to 72 hours.

-

Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The solid product is collected by centrifugation and washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: The final product is dried in an oven at a low temperature (e.g., 60-80°C) for several hours.

-

Characterization: The morphology, crystal structure, and composition of the synthesized TiS₂ nanostructures are analyzed using TEM, SEM, and XRD.

Detailed quantitative data for the hydrothermal synthesis of TiS₂ nanotubes is sparse in the available literature. The following table provides general parameters for the synthesis of nanostructured TiS₂.

| Parameter | Value | Resulting Nanostructure Characteristics | Reference |

| Titanium Precursor | Titanium tetra isopropoxide | - | [7] |

| Sulfur Precursor | Thiourea | - | [7] |

| Reaction Temperature | Not specified | Crystallite size: ~23 nm, Hexagonal structure | [7] |

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. This can offer advantages in controlling the morphology and crystallinity of the final product.

At present, there is limited specific information available in the public domain detailing the solvothermal synthesis of TiS₂ fullerenes. However, the general principles would involve the reaction of a titanium precursor and a sulfur source in a suitable organic solvent within an autoclave at elevated temperatures and pressures.

Characterization of TiS₂ Nanostructures

The successful synthesis of TiS₂ nanotubes and fullerenes is confirmed through a variety of characterization techniques:

-

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): These techniques are essential for visualizing the morphology, dimensions (diameter, length, number of layers), and interlayer spacing of the nanostructures.

-

Scanning Electron Microscopy (SEM): SEM provides information on the overall morphology, size distribution, and surface features of the synthesized material.

-

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized TiS₂. It can confirm the hexagonal crystal structure of TiS₂.

Potential Applications in Drug Development

While the application of TiS₂ nanostructures in drug development is an emerging field, the well-documented use of TiO₂ nanotubes as drug delivery platforms provides a strong foundation for future research.[2][8][9]

Biocompatibility: Titanium and its alloys are generally considered biocompatible due to the formation of a stable, inert oxide layer.[4][10] However, the biocompatibility of TiS₂ nanostructures needs to be thoroughly investigated. Initial studies on other transition metal dichalcogenides suggest that surface chemistry and the surrounding medium play a crucial role in their biological interactions.

Drug Loading and Release: The hollow structure of TiS₂ nanotubes and the cage-like structure of fullerenes offer the potential for encapsulating drug molecules. The high surface area also allows for the attachment of drugs to the exterior surface. The release of these drugs could potentially be controlled by various stimuli, a concept that has been demonstrated for TiO₂ nanotubes.[2]

Cellular Uptake: The size and surface functionalization of nanoparticles are critical factors influencing their interaction with cells. Studies on other types of nanotubes have shown that they can be internalized by cells, suggesting a potential pathway for intracellular drug delivery.[3][11][12]

Cancer Therapy: Fullerene-based nanomaterials are being explored for their potential in cancer therapy, including photodynamic therapy and as carriers for chemotherapeutic agents.[3] The unique electronic properties of TiS₂ fullerenes could offer novel therapeutic mechanisms.

Conclusion

The synthesis of titanium disulfide nanotubes and fullerene-like nanoparticles is a rapidly advancing field with the potential to yield novel materials for a variety of applications. Chemical Vapor Transport has been demonstrated as a successful method for producing high-quality TiS₂ fullerenes with controlled size. Hydrothermal and solvothermal methods offer alternative, solution-based routes to TiS₂ nanostructures, although further research is needed to optimize these processes for nanotube and fullerene synthesis.

For professionals in drug development, TiS₂ nanostructures represent a new frontier. While significant research is required to establish their biocompatibility and efficacy as drug delivery systems, the precedent set by other titanium-based nanomaterials suggests a promising future. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area.

References

- 1. Titanium disulfide - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Controlled growth of titanium dioxide nanotubes for doxorubicin loading and studies of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 11. nanomedicinelab.com [nanomedicinelab.com]

- 12. Cell uptake and oral absorption of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Titanium Disulfide (TiS₂) Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS₂), a transition metal dichalcogenide (TMD), is a layered inorganic compound that has garnered significant interest for its unique electronic and electrochemical properties. Composed of a titanium atom layer sandwiched between two sulfur atom layers, these sheets are held together by weak van der Waals forces.[1] This structure allows for the intercalation of ions, most notably lithium, making TiS₂ a historically significant cathode material in the development of rechargeable batteries.[1][2] Its properties also lend it to applications as a solid lubricant and in various electronic devices.[3][4]

This guide provides a comprehensive overview of the core physical and chemical properties of TiS₂ powder. It details the experimental protocols for its characterization and presents quantitative data in a structured format. For drug development professionals, a dedicated section discusses the material's toxicological profile, an essential consideration for any potential biomedical application.

Physical Properties of TiS₂ Powder

Titanium disulfide is typically a golden-yellow or gray powder with a metallic luster.[5][6][7] Its layered structure is fundamental to its physical and electronic characteristics. In its bulk form, TiS₂ is considered a semimetal, meaning there is a small overlap between its valence and conduction bands, which results in high electrical conductivity.[1][8]

Table 1: Summary of Key Physical Properties of TiS₂

| Property | Value | References |

| Chemical Formula | TiS₂ | [1][3] |

| Molar Mass | 111.997 g/mol | [1][5] |

| Appearance | Golden-yellow to black powder | [1][4][5] |

| Crystal Structure | Hexagonal, Cadmium Iodide (CdI₂) type | [1][3] |

| Space Group | P-3m1 (No. 164) | [1] |

| Lattice Parameters | a = 3.407 Å, c = 5.695 Å | [1] |

| Density | 3.22 g/cm³ | [1][3][4][5] |

| Melting Point | >1240 °C | [3] |

| Electrical Nature | Semimetal | [1][8] |

| Magnetic Property | Diamagnetic | [8] |

| Solubility | Insoluble in water | [1][5] |

Below is a diagram illustrating the layered crystal structure of 1T-TiS₂.

Chemical Properties and Synthesis

Chemical Stability and Reactivity

Titanium disulfide is a relatively stable compound, particularly at elevated temperatures in a controlled atmosphere.[3] However, it exhibits sensitivity to moisture.[6] When exposed to water or humid air, TiS₂ can react to produce hydrogen sulfide (H₂S), a toxic and flammable gas.[6] This reactivity necessitates handling and storage in an inert, dry environment, such as a glovebox.

Synthesis of TiS₂ Powder

Several methods are employed for the synthesis of TiS₂ powder, with the choice of method influencing the purity, crystallinity, and morphology of the final product.

-

Solid-State Reaction: This is a common method involving the direct reaction of titanium metal and sulfur powders at high temperatures (typically 600-900 °C) in an inert atmosphere or vacuum.[3]

-

Chemical Vapor Deposition (CVD): Gaseous precursors containing titanium (e.g., titanium tetrachloride, TiCl₄) and sulfur (e.g., hydrogen sulfide, H₂S) are reacted at high temperatures to deposit TiS₂ as a thin film or powder.[1][3]

-

Sol-Gel Synthesis: This method uses titanium alkoxide precursors which react with H₂S in a process known as thio sol-gel. The resulting amorphous material is then annealed at high temperatures to form crystalline TiS₂.[9][10]

-

Hydrothermal Synthesis: This technique involves the reaction of titanium salts and a sulfur source in a solution within a sealed vessel under high temperature and pressure, often yielding nanoscale TiS₂.[3]

Relevance for Drug Development: Toxicity and Biocompatibility

The audience for this guide includes professionals in drug development, for whom material toxicity and biocompatibility are paramount. It is crucial to distinguish titanium disulfide (TiS₂) from titanium dioxide (TiO₂), a material widely regarded as biocompatible and used in various biomedical applications, including as a drug delivery vehicle.[11][12][13][14]

Titanium Disulfide (TiS₂) is considered toxic. Its reaction with moisture to produce highly toxic hydrogen sulfide gas presents a significant health hazard.[6] Inhalation of H₂S can cause severe injury or death.[6] Due to this inherent toxicity and reactivity, TiS₂ is not a suitable candidate for direct use in drug delivery or other in-vivo applications.

In contrast, Titanium Dioxide (TiO₂) nanostructures are extensively researched for biomedical applications. They are known for their low toxicity, good biocompatibility, and the ability to be functionalized for targeted drug delivery.[11][12] The U.S. Food and Drug Administration (FDA) has approved TiO₂ for use in food and drug-related products.[12]

Experimental Protocols for Characterization

The characterization of TiS₂ powder is essential to confirm its phase purity, crystal structure, morphology, and vibrational properties. Below are detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

-

Objective: To determine the crystal structure, phase purity, and lattice parameters of the TiS₂ powder.

-

Methodology:

-

Sample Preparation: A small amount of TiS₂ powder is gently ground using an agate mortar and pestle to ensure a fine, homogeneous powder, which helps in achieving random crystallite orientation. The powder is then carefully mounted onto a zero-background sample holder (e.g., a silicon wafer or a specialized glass slide). The surface of the powder must be flat and level with the surface of the holder to prevent errors in peak positions.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The XRD pattern is recorded over a 2θ range, typically from 10° to 80°.

-

Scan Type: Continuous scan

-

Step Size: 0.02°

-

Scan Speed: 1-2° per minute

-

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to a reference pattern from a crystallographic database, such as the JCPDS (Joint Committee on Powder Diffraction Standards) card for TiS₂ (e.g., JCPDS No. 01-074-1141).[7] The primary peaks for hexagonal TiS₂ are expected at 2θ angles corresponding to the (001), (100), (101), and (110) planes.

-

Scanning Electron Microscopy (SEM)

-

Objective: To visualize the surface morphology, particle size, and shape of the TiS₂ powder.

-

Methodology:

-

Sample Preparation: A small quantity of the TiS₂ powder is mounted onto an aluminum SEM stub using double-sided conductive carbon tape. To ensure a monolayer of particles and prevent charging, the powder should be sparsely distributed. A gentle stream of compressed air or nitrogen is used to blow off any loose particles that could contaminate the SEM chamber. Since TiS₂ is a semimetal, a conductive coating (e.g., gold or carbon) is often not necessary but can be applied if charging effects are observed.

-

Instrument Setup: A scanning electron microscope is used.

-

Imaging: The sample is loaded into the high-vacuum chamber of the SEM.

-

Acceleration Voltage: A low to moderate acceleration voltage (e.g., 5-15 kV) is typically used to obtain high-resolution surface details without excessive beam penetration.

-

Detector: A secondary electron (SE) detector is used to image surface topography.

-

Magnification: Images are captured at various magnifications (e.g., 1,000x to 50,000x) to observe the overall particle distribution and individual particle morphology.

-

-

Raman Spectroscopy

-

Objective: To identify the vibrational modes characteristic of the TiS₂ crystal structure, confirming its phase and providing information on crystallinity and defects.

-

Methodology:

-

Sample Preparation: A small amount of TiS₂ powder is placed on a glass microscope slide.

-

Instrument Setup: A Raman spectrometer coupled with a microscope is used for analysis.

-

Data Collection: The laser is focused onto the sample, and the scattered light is collected.

-

Laser Wavelength: A visible laser, such as 514 nm, 532 nm, or 633 nm, is commonly used.[5][9][11] A 785 nm laser can also be employed.[15] The choice of wavelength may depend on sample fluorescence.

-

Laser Power: Low laser power (typically <1 mW) should be used to avoid localized heating, which can alter the Raman spectrum or damage the sample.

-

Spectral Range: The spectrum is typically collected in the range of 100-500 cm⁻¹.

-

-

Data Analysis: The Raman spectrum of 1T-TiS₂ is characterized by two primary active modes:

-

Conclusion

Titanium disulfide (TiS₂) powder is a material with a rich set of physical and chemical properties defined by its unique layered crystal structure. Its high electrical conductivity and capacity for ion intercalation have established its importance in energy storage technologies. However, its chemical reactivity with moisture and resulting toxicity preclude its use in biomedical fields, a critical distinction from its oxide counterpart, TiO₂. The standardized experimental protocols outlined in this guide provide a robust framework for the reliable characterization of TiS₂ powder, ensuring accurate assessment of its quality and properties for its intended applications in materials science and electronics.

References

- 1. Titanium disulfide - Wikipedia [en.wikipedia.org]

- 2. Lithium-ion battery - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phantomsfoundation.com [phantomsfoundation.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. hqgraphene.com [hqgraphene.com]

Theoretical Exfoliation Energy of 2D Titanium Disulfide (TiS2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical exfoliation energy of two-dimensional (2D) titanium disulfide (TiS2). The exfoliation energy is a critical parameter that quantifies the energy required to separate a single layer of a 2D material from its bulk counterpart, offering insights into the feasibility of producing monolayer and few-layer nanosheets. Understanding this property is crucial for the development of TiS2-based applications in fields ranging from nanoelectronics to drug delivery.

Quantitative Data: Exfoliation Energy of TiS2

The theoretical exfoliation energy of TiS2 has been determined using first-principles calculations based on Density Functional Theory (DFT). These calculations provide a quantitative measure of the interlayer van der Waals forces. A summary of the calculated exfoliation energy is presented in the table below.

| Material | Computational Method | Exfoliation Energy (meV/atom) | Source |

| TiS2 | DFT (optB88-vdW functional) | 89.57 | NIST JARVIS-DFT Database[1] |

This value represents the energy required per atom to isolate a single monolayer of TiS2 from the bulk crystal.

Theoretical Protocol: First-Principles Calculation of Exfoliation Energy

The calculation of the exfoliation energy of 2D materials is a computational experiment based on quantum mechanical principles. The following protocol outlines the typical methodology employed, using the Vienna Ab initio Simulation Package (VASP) as an example.

Definition of Exfoliation Energy

The exfoliation energy (Eexf) is calculated as the difference between the total energy of a single, isolated monolayer of the material and the energy per layer of the bulk material.[2][3]

Eexf = Emonolayer - Ebulk_per_layer

Where:

-

Emonolayer is the total energy of a computationally modeled single layer of TiS2 in a vacuum.

-

Ebulk_per_layer is the total energy of the bulk TiS2 crystal structure, normalized by the number of layers in the unit cell.

Computational Workflow

The general workflow for calculating the exfoliation energy using DFT is as follows:

-

Structure Optimization of Bulk Material:

-

The initial crystal structure of bulk TiS2 is obtained from an experimental database (e.g., Inorganic Crystal Structure Database - ICSD).

-

A geometry optimization is performed to relax the lattice parameters and atomic positions to their lowest energy configuration.

-

-

Total Energy Calculation of Bulk Material:

-

A static self-consistent field (SCF) calculation is performed on the optimized bulk structure to determine its total ground-state energy.

-

-

Creation and Optimization of Monolayer Structure:

-

A monolayer of TiS2 is created from the optimized bulk structure.

-

A vacuum space of at least 15-20 Å is added in the z-direction to prevent interactions between periodic images of the monolayer.

-

A geometry optimization of the monolayer is performed to relax the atomic positions.

-

-

Total Energy Calculation of Monolayer:

-

A static SCF calculation is performed on the optimized monolayer structure to determine its total ground-state energy.

-

-

Calculation of Exfoliation Energy:

-

The exfoliation energy is calculated using the formula mentioned in section 2.1.

-

VASP Calculation Parameters

The following table summarizes typical parameters used in the INCAR file for a VASP calculation of exfoliation energy. These parameters are crucial for achieving accurate and converged results.

| Parameter | Value/Setting | Description |

| Electronic Relaxation | ||

| PREC | Accurate | Sets the precision level, affecting the energy cutoff and other parameters. |

| ENCUT | ~520 eV | Plane-wave cutoff energy. Should be tested for convergence. |

| EDIFF | 1E-6 | Convergence criterion for the electronic self-consistency loop. |

| ISMEAR | 0 (for semiconductors) or 1 (for metals) | Determines how partial occupancies are set. For 2D materials, 0 with a small SIGMA is often used. |

| SIGMA | 0.05 | Smearing width for the electronic occupations. |

| Ionic Relaxation | ||

| IBRION | 2 | Specifies the algorithm for ionic relaxation (conjugate gradient). |

| NSW | 100 | Maximum number of ionic steps. |

| EDIFFG | -0.01 | Convergence criterion for the ionic relaxation (forces in eV/Å). |

| van der Waals Correction | ||

| IVDW or LUSE_VDW | e.g., optB88-vdW | Specifies the van der Waals correction to be used, which is essential for describing interlayer interactions. |

Visualizations

Workflow for DFT Calculation of Exfoliation Energy

Caption: Workflow for calculating the theoretical exfoliation energy using DFT.

Conclusion

The theoretical exfoliation energy of 2D TiS2, calculated to be 89.57 meV/atom, provides a fundamental understanding of the interlayer binding forces. This value, obtained through rigorous first-principles calculations, is a key metric for assessing the potential for large-scale production of TiS2 nanosheets. The detailed computational protocol presented here offers a standardized methodology for researchers to replicate and build upon these findings, facilitating further exploration of TiS2 and other 2D materials for a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to the Electronic Properties of Bulk Titanium Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS2), a transition metal dichalcogenide (TMD), has garnered significant attention for its unique electronic characteristics and potential applications in energy storage, thermoelectrics, and as a cathode material in rechargeable batteries. This guide provides a comprehensive overview of the core electronic properties of bulk TiS2, detailing its band structure, electrical transport phenomena, and thermoelectric capabilities. The content is structured to offer both a high-level understanding and in-depth technical details for researchers actively engaged in materials science and related fields.

Crystal Structure

Bulk TiS2 crystallizes in a hexagonal layered structure with the space group P-3m1. Within this structure, a layer of titanium atoms is octahedrally coordinated, sandwiched between two layers of sulfur atoms. These S-Ti-S layers are held together by weak van der Waals forces, which allows for the intercalation of other atoms and molecules between the layers, a property crucial for its use in battery applications.

Electronic Band Structure: A Tale of Two Models

The precise nature of the electronic band structure of bulk TiS2 has been a subject of considerable debate. Experimental and theoretical studies have presented evidence supporting two different models: a semimetal with a small band overlap and a semiconductor with a small indirect band gap.

The Semimetal Model: A significant body of research suggests that bulk TiS2 is a semimetal, characterized by a small overlap between the bottom of the conduction band and the top of the valence band.[1][2][3] This overlap results in a finite density of states at the Fermi level, leading to metallic behavior. First-principles calculations and some experimental results support this model, indicating an indirect band overlap.[2][3]

The Semiconductor Model: Conversely, other experimental evidence, including some optical absorption spectra and Hall effect measurements, points towards TiS2 being a semiconductor with a small indirect band gap.[4][5][6] Theoretical calculations using different approximations have also predicted a semiconducting nature with an indirect gap of around 0.26 eV.[4]

This discrepancy is often attributed to the high sensitivity of TiS2's electronic properties to stoichiometry and defects. Even small deviations from the ideal 1:2 ratio of titanium to sulfur can introduce charge carriers, leading to a metallic-like behavior that masks the intrinsic semiconducting nature.

Quantitative Electronic Properties

The electronic properties of bulk TiS2 have been extensively measured. The following tables summarize key quantitative data from various studies. It is important to note that these values can vary depending on the sample quality, stoichiometry, and measurement conditions.

Table 1: Electrical Properties of Bulk TiS2 at Room Temperature

| Property | Value | Units |

| Electrical Conductivity | 7.6 x 10-1 | ohm-1 cm-1 |

| Carrier Concentration | 9 x 1020 | cm-3 |

Note: The reported electrical conductivity is relatively low for a typical metal, reflecting the semimetallic or narrow-gap semiconducting nature of TiS2.[7]

Table 2: Thermoelectric Properties of Bulk TiS2

| Property | Value | Units | Temperature (K) |

| Seebeck Coefficient | -40 to -60 | µV/K | 300 |

| Thermal Conductivity | 4.5 - 6.5 | W/(m·K) | 300 |

Note: The negative Seebeck coefficient indicates that the majority of charge carriers are electrons (n-type).

Experimental Protocols

Accurate characterization of the electronic properties of TiS2 relies on a suite of experimental techniques. Below are detailed methodologies for key measurements.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Structure Determination

ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids.

Methodology:

-

Sample Preparation: A single crystal of TiS2 is cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface.

-

Photon Source: The sample is irradiated with a monochromatic beam of photons, typically from a synchrotron radiation source or a UV laser.[8] Photon energies in the range of 20-100 eV are commonly used.

-

Photoemission: The incident photons excite electrons from the occupied electronic states of the crystal. If the photon energy is greater than the work function of the material, these electrons are emitted into the vacuum.

-

Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons with high precision.

-

Data Analysis: By conserving energy and momentum, the binding energy and crystal momentum of the electron within the solid can be determined from the measured kinetic energy and emission angle.

-

Band Mapping: By systematically varying the emission angle and/or the incident photon energy, the dispersion of the electronic bands (energy versus momentum) can be mapped out.

Four-Probe Method for Electrical Conductivity

The four-probe method is a standard technique for accurately measuring the electrical resistivity (the inverse of conductivity) of a material, which minimizes the influence of contact resistance.

Methodology:

-

Sample Preparation: A bar-shaped sample of bulk TiS2 with uniform cross-sectional area is prepared.

-

Probe Configuration: Four equally spaced, collinear probes are brought into contact with the surface of the sample.

-

Current Application: A constant DC current is passed through the two outer probes.

-

Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter.

-

Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F, where V is the measured voltage, I is the applied current, s is the probe spacing, and F is a correction factor that depends on the sample geometry. For a semi-infinite sample, F is 1.

-

Conductivity Calculation: The electrical conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect measurement is used to determine the carrier type (n-type or p-type), carrier concentration, and carrier mobility.

Methodology:

-

Sample Preparation: A thin, rectangular sample of TiS2 is prepared. Ohmic contacts are made at the four corners of the sample.

-

Experimental Setup: The sample is placed in a uniform magnetic field (B) oriented perpendicular to the sample surface.

-

Current and Voltage Measurement: A constant current (I) is passed through two opposite contacts, and the Hall voltage (V_H) is measured across the other two contacts.

-

Hall Coefficient Calculation: The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where t is the sample thickness.

-

Carrier Type Determination: The sign of the Hall coefficient indicates the carrier type. A negative R_H indicates n-type carriers (electrons), while a positive R_H indicates p-type carriers (holes). For TiS2, R_H is typically negative.

-

Carrier Concentration Calculation: The carrier concentration (n) is calculated as: n = 1 / (e * |R_H|), where e is the elementary charge.

-